2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid
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Overview
Description
2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid is a complex organic compound that features both an amino group and a carboxylic acid group
Preparation Methods
The synthesis of 2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid can be achieved through several routes. One common method involves the reaction of 3,5-dimethylaniline with dimethylamine and a suitable carboxylic acid derivative under controlled conditions. Industrial production methods often utilize catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .
Comparison with Similar Compounds
2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid can be compared with other similar compounds such as:
N,N-Dimethylaniline: This compound is structurally similar but lacks the carboxylic acid group, making it less versatile in certain reactions.
3,5-Dimethylaniline: This compound shares the dimethylanilino group but differs in its overall structure and reactivity.
2-(3,5-Dimethylanilino)carbonylbenzoic acid: This compound has a similar core structure but includes a benzoic acid moiety, which alters its chemical properties and applications.
Properties
IUPAC Name |
2-(dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-5-10(2)7-11(6-9)15-13(17)8-12(14(18)19)16(3)4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNRXLWQHXRAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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